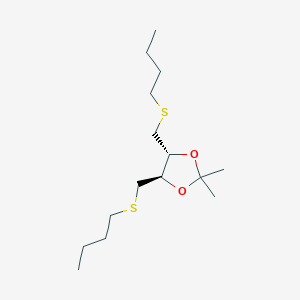![molecular formula C8H10OSe B12579186 [(Methaneseleninyl)methyl]benzene CAS No. 185519-60-2](/img/structure/B12579186.png)
[(Methaneseleninyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Methaneseleninyl)methyl]benzene is an organoselenium compound that features a benzene ring substituted with a methaneseleninyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Methaneseleninyl)methyl]benzene typically involves the introduction of a methaneseleninyl group to a benzene ring. One common method is through electrophilic aromatic substitution, where benzene reacts with methaneseleninyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methaneseleninyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
[(Methaneseleninyl)methyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The methaneseleninyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the methaneseleninyl group to a selenol or selenide.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the methaneseleninyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol or selenide derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(Methaneseleninyl)methyl]benzene has several scientific research applications:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential use in the development of selenium-based drugs, particularly for cancer therapy due to selenium’s known anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(Methaneseleninyl)methyl]benzene involves its ability to undergo redox reactions, which can modulate biological pathways. The methaneseleninyl group can interact with various molecular targets, including enzymes and proteins, affecting their function. This interaction is often mediated through the formation of selenenyl sulfide bonds with thiol groups in proteins, leading to changes in protein activity and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Methaneselenol: Contains a methaneselenyl group but lacks the aromatic benzene ring.
Selenobenzene: Features a selenium atom directly bonded to a benzene ring.
Benzyl selenide: Contains a selenide group attached to a benzene ring via a methylene bridge.
Uniqueness
[(Methaneseleninyl)methyl]benzene is unique due to the presence of both a methaneseleninyl group and a benzene ring, which imparts distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
185519-60-2 |
|---|---|
Fórmula molecular |
C8H10OSe |
Peso molecular |
201.13 g/mol |
Nombre IUPAC |
methylseleninylmethylbenzene |
InChI |
InChI=1S/C8H10OSe/c1-10(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
Clave InChI |
TYXTUHAHLLCGAG-UHFFFAOYSA-N |
SMILES canónico |
C[Se](=O)CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycyl-N-butylglycinamide](/img/structure/B12579106.png)
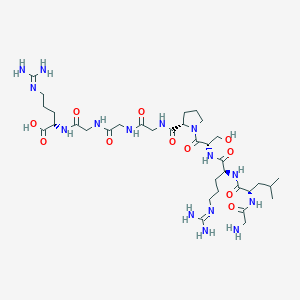
![4-(Octyloxy)-4'-[(prop-2-yn-1-yl)oxy]-1,1'-biphenyl](/img/structure/B12579111.png)
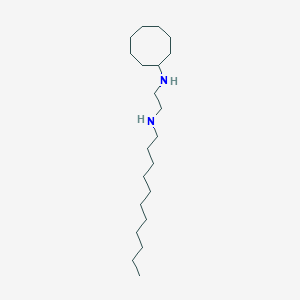
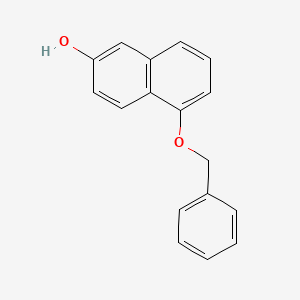
![Pyrrolidine, 1-[(6-bicyclo[2.2.1]hept-2-yl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B12579122.png)
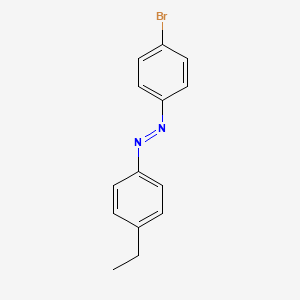
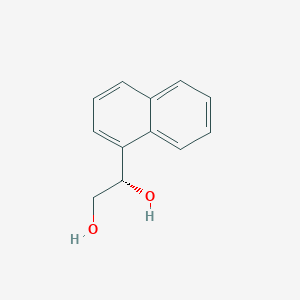



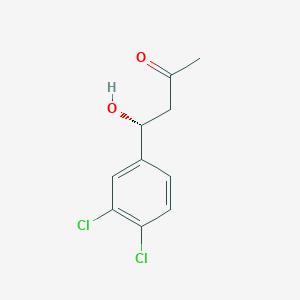
![Benzamide, N,N-bis(1-methylethyl)-2-[1-(trimethylsilyl)ethyl]-](/img/structure/B12579174.png)
